AZD2066 - 934282-55-0

AZD2066

Catalog Number: EVT-254597
CAS Number: 934282-55-0
Molecular Formula: C19H16ClN5O2
Molecular Weight: 381.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine, also known as AZD2066, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , , , , , , ] This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , ]

Future Directions
  • Optimizing mGluR5 Antagonists for Clinical Use: Further research is needed to develop mGluR5 antagonists with improved efficacy, safety profiles, and pharmacokinetic properties for clinical use in neurological and psychiatric disorders. [, , ]
  • Exploring Combination Therapies: Investigating the potential synergistic effects of AZD2066 or other mGluR5 antagonists in combination with existing therapies for enhanced therapeutic outcomes. []
  • Developing Personalized Treatment Approaches: Research should explore the potential of personalized medicine approaches, considering individual genetic and phenotypic variations, to optimize the use of mGluR5 antagonists like AZD2066. []

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

Compound Description: MPEP is a well-characterized mGluR5 antagonist frequently used as a pharmacological tool in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

Compound Description: MTEP is another well-established mGluR5 antagonist frequently employed in preclinical research. It exhibits a unique discriminative stimulus effect in rats, distinguishing it from other mGluR5 antagonists like fenobam. []

Relevance: Similar to AZD2066, MTEP is an mGluR5 antagonist, contributing to the understanding of the pharmacological effects of blocking this receptor. [] Interestingly, AZD2066 displayed discriminative effects similar to MTEP in rats, suggesting a closer pharmacological profile between these two compounds compared to fenobam. This observation highlights the diverse pharmacological profiles even within a class of drugs targeting the same receptor.

3-Fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (AZD9272)

Compound Description: AZD9272 is a selective and highly CNS-penetrant mGluR5 antagonist that, similar to AZD2066, was clinically investigated for its analgesic properties. []

Relevance: Both AZD9272 and the target compound AZD2066 belong to the class of mGluR5 antagonists and were clinically tested for analgesia, demonstrating the potential of this target for pain management. [] The fact that two structurally distinct compounds from the same company advanced to clinical trials for the same indication emphasizes the significance of mGluR5 antagonism as a therapeutic strategy for pain.

(RS)-Remeglurant

Compound Description: (RS)-Remeglurant is a clinically tested mGluR5 NAM that has been investigated for its therapeutic potential in various neurological and psychiatric disorders. []

AFQ056

Compound Description: AFQ056 is another clinically tested mGluR5 NAM that has been investigated for its potential in treating various CNS disorders, such as Fragile X syndrome and Parkinson's disease. []

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD 2066 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final compound. Although specific synthetic routes are not extensively detailed in the literature, it generally follows methodologies common in pharmaceutical chemistry, such as:

  1. Formation of Core Structure: The initial step usually involves creating a core heterocyclic structure that serves as the backbone for further modifications.
  2. Functional Group Modifications: Subsequent reactions may involve introducing various functional groups through techniques like alkylation or acylation.
  3. Purification: After synthesis, the compound is purified using methods such as chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The compound's synthesis may also utilize palladium-catalyzed reactions or other coupling techniques, which are common in the development of complex organic molecules .

Molecular Structure Analysis

Structure and Data

AZD 2066 has a specific molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with metabotropic glutamate receptor 5. The molecular formula for AZD 2066 is C13_{13}H13_{13}ClN2_{2}O, and it has a molecular weight of approximately 250.7 g/mol .

The three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into binding interactions within the receptor's active site. This structural data is crucial for understanding how AZD 2066 functions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

AZD 2066 participates in various chemical reactions typical of small organic molecules. Key reactions include:

  • Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Where functional groups are replaced or modified.
  • Coupling Reactions: Often used to build complex structures from simpler precursors.

These reactions are essential for both the synthesis of AZD 2066 and its potential modifications for enhanced efficacy or reduced side effects .

Mechanism of Action

Process and Data

AZD 2066 acts primarily as an antagonist at metabotropic glutamate receptor 5, which plays a critical role in modulating neurotransmission in the brain. By inhibiting this receptor, AZD 2066 alters glutamatergic signaling pathways implicated in mood regulation.

The mechanism involves blocking the receptor's activity, which may lead to downstream effects on other neurotransmitter systems, including serotonin and dopamine pathways. This modulation could contribute to its antidepressant effects observed in clinical trials .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD 2066 exhibits several notable physical and chemical properties:

  • Solubility: It is designed to be soluble in various solvents, facilitating its formulation into oral dosage forms.
  • Stability: The compound demonstrates stability under standard laboratory conditions, which is crucial for storage and handling.

Relevant data such as melting point, boiling point, and specific solubility metrics are essential for characterizing AZD 2066 but may vary based on formulation .

Applications

Scientific Uses

AZD 2066 is primarily being investigated for its potential use in treating major depressive disorder and other mood disorders. Its role as a metabotropic glutamate receptor antagonist positions it as part of a new class of antidepressants that target glutamatergic systems rather than traditional monoamine pathways.

Research continues to explore its efficacy and safety profile through various phases of clinical trials, aiming to establish it as a viable therapeutic option for patients who do not respond adequately to conventional treatments .

Pharmacological Targets and Mechanistic Pathways of AZD 2066

mGlu5 Receptor Antagonism: Selectivity and Binding Dynamics

AZD-2066 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its selectivity arises from high-affinity binding to an allosteric site distinct from the orthosteric glutamate-binding domain. Biochemical studies confirm AZD-2066’s nanomolar-range affinity for human mGluR5 (Ki: <10 nM), with >100-fold selectivity over mGluR1 and other GPCRs [1] [5]. This specificity is attributed to its interaction with transmembrane domain residues (e.g., Pro-655 and Tyr-659 in TM3) that stabilize an inactive receptor conformation [2].

AZD-2066 exhibits blood-brain barrier permeability due to its moderate lipophilicity (LogP: ~3.6) and low molecular weight (381.82 g/mol), enabling central nervous system (CNS) engagement [2] [10]. In vitro functional assays demonstrate concentration-dependent inhibition of glutamate-induced calcium mobilization:

Table 1: In Vitro Potency of AZD-2066 Across Cellular Systems

Cell Type/PreparationIC₅₀ (nM)Functional Readout
Recombinant mGlu5/HEK cells27.2Ca²⁺ response inhibition
Striatal neuronal cultures3.56Oscillatory Ca²⁺ signal suppression
Cortical neuronal cultures380DHPG-induced Ca²⁺ flux blockade
Hippocampal neuronal cultures96.2Quisqualate response inhibition

Data derived from [2] [4] [10]

Modulation of Glutamatergic Neurotransmission in CNS Disorders

By antagonizing mGluR5, AZD-2066 modulates excitatory neurotransmission in disease-relevant neural circuits:

  • Neuropathic Pain: mGluR5 potentiation of NMDA receptors in spinal cord and thalamic neurons amplifies pain signaling. AZD-2066 suppresses this cascade, reducing hyperalgesia in rodent models of diabetic neuropathy and chemotherapeutic-induced neuralgia [1] [4].
  • Major Depressive Disorder (MDD): Chronic stress upregulates mGluR5-mediated long-term depression (LTD) in prefrontal-limbic circuits. AZD-2066 (5 mg/kg, i.p.) reverses stress-induced synaptic deficits and depressive-like behaviors in mice by activating BDNF/TrkB signaling—a key neurotrophic pathway implicated in antidepressant efficacy [5] [10].
  • Gastroesophageal Reflux Disease (GERD): Peripheral mGluR5 in vagal afferents triggers transient lower esophageal sphincter relaxations (TLESRs). AZD-2066 (13 mg oral dose) reduces TLESRs by 27% and reflux episodes by 51% in healthy humans via brainstem nuclei inhibition [7].

Allosteric vs. Orthosteric Interaction Mechanisms

As a negative allosteric modulator (NAM), AZD-2066 binds a topographically distinct site within mGluR5’s 7-transmembrane helical bundle, inducing conformational changes that suppress receptor activation [3] [6]. This mechanism contrasts with orthosteric inhibitors:

  • Advantages of Allostery:
  • Subtype Selectivity: Allosteric sites exhibit greater sequence divergence than conserved orthosteric glutamate pockets across mGluR subtypes [3].
  • Saturable Modulation: Effects plateau at high concentrations (“ceiling effect”), potentially reducing on-target toxicity [6].
  • Pathway Bias: Can selectively inhibit detrimental mGluR5 signaling (e.g., Gq-coupled cascades) while sparing beneficial pathways [8].
  • Mechanistic Basis: AZD-2066 binding alters mGluR5 dynamics via propagation of strain energy through transmembrane helices (TM3, TM5, TM6), ultimately destabilizing the orthosteric pocket and reducing glutamate affinity [3] [6].

Comparative Analysis With mGlu5 Antagonists (e.g., AZD9272)

AZD-2066 shares structural homology with diaryl alkyne-based mGluR5 antagonists like AZD9272 but exhibits distinct pharmacological properties:

Table 2: Pharmacological Comparison of mGluR5 Antagonists

ParameterAZD-2066AZD9272Fenobam
Chemical ClassPyridyltriazoleDiaryl acetyleneImidazole derivative
Binding SiteAllosteric (TM3/5/7 interface)Allosteric (TM3/5/7 interface)Allosteric (disputed)
Selectivity for mGluR5>100-fold vs. mGluR1>100-fold vs. mGluR1Moderate (off-targets known)
Off-Target ActivityMinimal (up to 10 µM)Binds monoamine oxidase-B (MAO-B)MAO-B, sigma receptors
Key DifferentiatorClean in vivo target engagementPsychosis-like AEs linked to MAO-BAnxiogenic at high doses

Data compiled from [1] [5] [9]

  • Target Engagement Specificity: Unlike AZD9272 and fenobam—which bind MAO-B with high affinity (Ki <50 nM)—AZD-2066 shows negligible MAO-B inhibition [9]. This explains AZD9272’s association with psychosis-like adverse events (e.g., hallucinations) via dysregulation of monoaminergic neurotransmission [9].
  • Functional Outcomes: Both AZD-2066 and AZD9272 inhibit mGluR5-dependent synaptic plasticity, but AZD-2066 demonstrates superior in vivo efficacy in depression models due to its BDNF/TrkB-activating properties [5] [10].

Properties

CAS Number

934282-55-0

Product Name

AZD 2066

IUPAC Name

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1

InChI Key

SXWHYTICXCLKDG-GFCCVEGCSA-N

SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4

Synonyms

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

Canonical SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4

Isomeric SMILES

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.